3-Benzyloxypyridine
Overview
Description
3-Benzyloxypyridine is an organic compound with the molecular formula C12H11NO It is a derivative of pyridine, where a benzyl group is attached to the oxygen atom at the third position of the pyridine ring
Mechanism of Action
Target of Action
The primary targets of 3-Benzyloxypyridine are Leukotriene A-4 hydrolase and Mitogen-activated protein kinase 14 . These proteins play crucial roles in various cellular processes, including inflammation and cell growth.
Biochemical Pathways
This compound affects several biochemical pathways. It is known to undergo Schiff base condensation reactions, resulting in products that behave as flexible and multidentate bioactive ligands . These ligands can exhibit physiological effects similar to pyridoxal-amino acid systems, which are important in numerous metabolic reactions .
Pharmacokinetics
The compound’s spectral characteristics have been studied in different solvents and ph conditions, suggesting that its bioavailability may be influenced by these factors .
Result of Action
It is known that the compound can inhibit the activity of its target proteins, potentially affecting cellular processes such as inflammation and cell growth .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s spectral characteristics and binding affinity can be affected by the polarity and pH of the solvent . Additionally, the compound’s stability and reactivity may be influenced by temperature and other environmental conditions .
Biochemical Analysis
Biochemical Properties
3-Benzyloxypyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to form inclusion complexes with β-cyclodextrin, which can alter its solubility and stability . Additionally, this compound can participate in proton transfer interactions, which are crucial in many biochemical processes . The compound’s ability to interact with different biomolecules makes it a versatile tool in biochemical research.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can form complexes with β-cyclodextrin, which can impact its cellular uptake and distribution . Furthermore, the compound’s interactions with various cellular components can lead to changes in gene expression and metabolic activity, highlighting its potential as a modulator of cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound’s interaction with β-cyclodextrin suggests that it can form stable inclusion complexes, which can modulate its activity and function . Additionally, this compound’s ability to participate in proton transfer interactions further underscores its role in biochemical processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as pH and solvent polarity . Studies have shown that this compound forms different inclusion complexes with β-cyclodextrin at varying pH levels, which can affect its long-term stability and activity . These temporal changes are crucial for understanding the compound’s behavior in biochemical experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways and enhancing cellular functions. At higher doses, this compound can exhibit toxic or adverse effects, which are important considerations for its potential therapeutic applications . Understanding the dosage-dependent effects of this compound is essential for its safe and effective use in research and medicine.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites . The compound’s participation in these pathways can influence metabolic flux and metabolite levels, highlighting its role in cellular metabolism. Additionally, this compound’s interactions with specific enzymes can modulate its activity and function within these pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s ability to form inclusion complexes with β-cyclodextrin can affect its localization and accumulation within cells . Understanding the transport mechanisms of this compound is crucial for elucidating its cellular and tissue-specific effects.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Benzyloxypyridine can be synthesized through several methods. One common approach involves the reaction of 3-hydroxypyridine with benzyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound.
Chemical Reactions Analysis
Types of Reactions: 3-Benzyloxypyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it to 3-benzyloxypiperidine.
Substitution: It can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: 3-Benzyloxypiperidine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
3-Benzyloxypyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.
Comparison with Similar Compounds
- 2-Benzyloxypyridine
- 4-Benzyloxypyridine
- 3-Benzyloxyaniline
Comparison: 3-Benzyloxypyridine is unique due to the position of the benzyl group on the pyridine ring. This positional difference can significantly influence its chemical reactivity and biological activity compared to its isomers, such as 2-benzyloxypyridine and 4-benzyloxypyridine. Additionally, the presence of the benzyl group can enhance its lipophilicity, making it more suitable for certain applications in medicinal chemistry.
Properties
IUPAC Name |
3-phenylmethoxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-2-5-11(6-3-1)10-14-12-7-4-8-13-9-12/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLWFWIZOFFLRKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80434107 | |
Record name | 3-Benzyloxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80434107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76509-17-6 | |
Record name | 3-Benzyloxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80434107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 3-Benzyloxypyridine?
A1: this compound has the molecular formula C12H11NO and a molecular weight of 185.22 g/mol. While specific spectroscopic data is not comprehensively detailed across the provided papers, several mention characterization using techniques like 1H NMR, 13C NMR, IR, and mass spectrometry. [, , , ] For detailed spectroscopic data, refer to individual publications.
Q2: How is this compound synthesized?
A2: A common synthetic route involves reacting 2-chloro-3-hydroxypyridine with benzyl bromide in acetone to yield 2-chloro-3-benzyloxypyridine. This intermediate then reacts with thiourea in anhydrous ethanol to produce 2-mercapto-3-benzyloxypyridine. [] Another approach uses 2-amino-3-hydroxypyridine reacting with benzyl chloride to obtain 2-amino-3-benzyloxypyridine. []
Q3: What are the known applications of this compound in organic synthesis?
A3: this compound serves as a versatile building block in organic synthesis. For example, it acts as a starting material for the synthesis of 4-alkyl-3-pyridinols via a multi-step process involving Grignard addition and subsequent aromatization and debenzylation reactions. [, ] It is also a crucial intermediate in the synthesis of Paliperidone, an atypical antipsychotic drug. []
Q4: Can you elaborate on the Structure-Activity Relationship (SAR) of this compound derivatives?
A4: Research focusing on p38α MAP kinase inhibitors highlights the SAR of this compound derivatives. Modification of the benzyloxy group and the 2-amino substituent significantly impacts the inhibitory potency and selectivity towards p38α. [] For instance, introducing a 2-amino group increases potency compared to the unsubstituted pyridine. []
Q5: How does this compound interact with its target, p38α MAP kinase, and what are the downstream effects?
A5: Studies using 2-amino-3-benzyloxypyridine as a starting point reveal its binding mode within the ATP-binding site of p38α MAP kinase. [] This interaction inhibits the kinase activity of p38α, a key enzyme involved in inflammatory responses. [] Although the exact downstream effects are not extensively detailed in these papers, inhibiting p38α is known to modulate the production of pro-inflammatory cytokines.
Q6: Has this compound been investigated for its potential as a ligand in metal complexes?
A6: Yes, this compound and its derivatives, particularly those containing a 2-amino group, are used to synthesize Schiff base ligands. These ligands readily form complexes with various metal ions, including Cu(II), Co(III), Ni(II), and VO(IV). [, ] These complexes demonstrate interesting properties and are studied for their potential antimicrobial, DNA-binding, and BSA-interaction abilities. [, ]
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